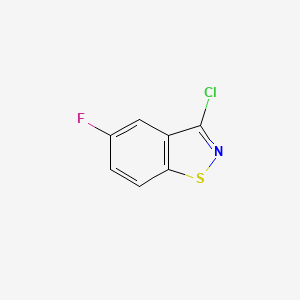

3-Chloro-5-fluoro-1,2-benzothiazole

Description

Significance of Benzothiazole (B30560) Heterocycles in Contemporary Chemical and Biological Sciences

Benzothiazole, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a structural component found in numerous biologically active compounds. tandfonline.comnih.govnih.gov Its unique chemical architecture imparts a range of pharmacological properties, making it a focal point for medicinal chemists. tandfonline.comjchemrev.com The benzothiazole core is present in a variety of therapeutic agents with a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govresearchgate.netpcbiochemres.com

The versatility of the benzothiazole scaffold allows for chemical modifications at various positions, enabling the synthesis of diverse derivatives with tailored biological activities. researchgate.net This structural diversity is a key factor in its widespread application in the development of new therapeutic agents. jchemrev.compcbiochemres.com For instance, benzothiazole derivatives have been investigated as potential treatments for neurodegenerative diseases, diabetes, and parasitic infections. tandfonline.comhep.com.cn The ability of the benzothiazole nucleus to interact with various biological targets, such as enzymes and receptors, underscores its importance in drug design and discovery. nih.govnih.gov

Beyond its medicinal applications, the benzothiazole scaffold is also utilized in the development of materials with specific optical and electronic properties. Its aromatic nature and the presence of heteroatoms make it a valuable component in the design of dyes, fluorescent probes, and other functional materials.

Rationale for Investigating Halogenated Benzothiazoles, with a Focus on 3-Chloro-5-fluoro-1,2-benzothiazole

The introduction of halogen atoms, such as fluorine and chlorine, into the benzothiazole scaffold can significantly modulate its physicochemical and biological properties. Halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of drug candidates. The incorporation of fluorine, in particular, can lead to improved biological half-life, enhanced binding affinity to target receptors, and increased lipophilicity. researchgate.net

This compound is a specific halogenated derivative that serves as a valuable intermediate in the synthesis of more complex molecules. Its unique substitution pattern, with a chlorine atom at the 3-position and a fluorine atom at the 5-position, offers distinct reactivity and potential for further chemical transformations. The investigation of this particular compound is driven by the need for novel building blocks in the creation of new pharmaceuticals and agrochemicals. The specific arrangement of the chloro and fluoro groups can influence the reactivity of the benzothiazole core, making it a subject of interest for synthetic chemists exploring new reaction pathways.

Overview of Current Research Trajectories for Substituted Benzothiazoles

Current research on substituted benzothiazoles is highly active and multifaceted, with a primary focus on the development of novel therapeutic agents. jchemrev.comnih.gov A significant area of investigation is the synthesis and evaluation of 2-substituted benzothiazoles, as modifications at this position have been shown to be particularly effective in modulating biological activity. rsc.orgmdpi.com

Researchers are exploring a variety of synthetic methodologies to access new benzothiazole derivatives, including green chemistry approaches that utilize more environmentally friendly reagents and conditions. nih.gov The development of efficient and selective synthetic routes is crucial for the rapid generation of compound libraries for biological screening.

A major thrust in the field is the design of benzothiazole-based compounds targeting specific diseases. This includes the development of new anticancer agents, with a focus on creating compounds that are highly potent and selective for cancer cells. nih.govjocpr.com Additionally, there is ongoing research into benzothiazole derivatives as antimicrobial agents to combat the growing problem of antibiotic resistance. nih.govresearchgate.net Other areas of active research include the development of benzothiazoles as neuroprotective agents, anti-inflammatory drugs, and diagnostic tools. tandfonline.comnih.gov The exploration of the chemical space around the benzothiazole scaffold continues to be a promising avenue for the discovery of new and effective molecules for a wide range of applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZWCJQMRIUYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809150-12-6 | |

| Record name | 3-chloro-5-fluoro-1,2-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Derivatization Strategies of 3 Chloro 5 Fluoro 1,2 Benzothiazole

Electrophilic and Nucleophilic Substitution Reactions of the Benzothiazole (B30560) Ring

The reactivity of the 3-Chloro-5-fluoro-1,2-benzothiazole core is dictated by the electronic properties of the heterocyclic system and its substituents. The benzothiazole ring is inherently electron-deficient, and this characteristic is further amplified by the electron-withdrawing effects of the chloro and fluoro substituents. Consequently, the aromatic ring is strongly deactivated towards traditional electrophilic aromatic substitution reactions, which typically require harsh conditions and may lead to complex product mixtures.

Conversely, the electron-poor nature of the molecule makes it a prime candidate for nucleophilic substitution reactions. Research on the closely related compound, 3-chloro-1,2-benzisothiazole (B19369), provides significant insight into potential reaction pathways. rsc.org Nucleophilic attack can occur at different electrophilic centers within the molecule, primarily the carbon atom at position 3 (bonded to chlorine) and the sulfur atom of the thiazole (B1198619) ring.

The reaction with various nucleophiles demonstrates this dual reactivity. For instance, treatment of 3-chloro-1,2-benzisothiazole with sodium cyanide results in a mixture of products arising from attack at both sulfur and the C3-position, leading to ring-opened species like o-cyanophenyl thiocyanate (B1210189) and bis-(o-cyanophenyl) disulphide. rsc.org This suggests that strong nucleophiles can induce cleavage of the N-S bond. However, other nucleophiles can selectively displace the chlorine atom at the C3 position, a more conventional pathway for functionalization. The specific outcome is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Table 1: Reaction of 3-Chloro-1,2-benzisothiazole with Various Nucleophiles (Data extrapolated from studies on a closely related analog)

| Nucleophile/Reagent | Primary Product(s) | Proposed Attack Site |

| Sodium Cyanide | o-Cyanophenyl thiocyanate, Bis-(o-cyanophenyl) disulphide | Sulfur and C3-Carbon |

| n-Butyl-lithium | o-(n-Butylthio)benzonitrile | Sulfur |

| Sodium Thiophenoxide | Bis-(o-cyanophenyl) disulphide, Diphenyl disulphide | Sulfur |

C–H Functionalization of the Aromatic System

Direct C–H functionalization has emerged as a powerful, atom-economical tool for modifying aromatic systems without the need for pre-installed functional groups. For electron-deficient heterocycles like this compound, this approach offers a direct route to introduce new substituents onto the fused benzene (B151609) ring. Transition metal catalysis, particularly with iridium, rhodium, and palladium, is central to these transformations.

While specific studies on this compound are not extensively documented in foundational literature, the principles can be derived from work on similar heterocycles such as 2,1,3-benzothiadiazole (B189464) (BTD). nih.govacs.org The regioselectivity of C–H functionalization is governed by a combination of factors including the acidity of the C-H protons, steric hindrance, and the presence of directing groups. In many electron-poor heterocycles, C–H activation often occurs at the most acidic position. acs.org

Directed C–H Borylation and Subsequent Transformations

A particularly versatile C–H functionalization method is the iridium-catalyzed C–H borylation, which installs a boronic ester group (such as Bpin) onto the aromatic ring. nih.govrsc.org This transformation is highly valuable because the resulting organoboron compound is a versatile intermediate for a vast range of subsequent cross-coupling reactions, allowing for the introduction of aryl, alkyl, amino, and other functional groups.

The regioselectivity of C–H borylation on heterocycles can be controlled by steric factors or by using directing groups. rsc.orgnih.gov For substrates like this compound, which lack a strong directing group, the borylation is expected to be influenced by the inherent electronic properties and sterics of the ring system. In related heterocycles like BTD, Ir-catalyzed borylation shows a strong preference for the C5 position, a selectivity attributed to the inhibitory electronic effect of the nitrogen lone pairs on the adjacent C4 position. nih.gov A similar effect could be anticipated for the 1,2-benzothiazole system, potentially directing borylation to positions C4 or C6, away from the C7-position adjacent to the nitrogen and the C5-fluoro position.

The borylated intermediates are stable and can be readily used in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, thus extending the chemical scaffold. nih.gov

Cross-Coupling Reactions for Extended Chemical Scaffolds

The chlorine atom at the C3 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity and creating extended chemical scaffolds. While chloro-aromatics are generally less reactive than their bromo or iodo counterparts, advancements in catalyst systems, particularly the development of electron-rich and bulky phosphine (B1218219) ligands, have enabled efficient coupling of these substrates.

Potential cross-coupling reactions for this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to aminobenzothiazole derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, yielding alkynylbenzothiazoles.

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

The efficiency of these reactions on the 3-chloro-1,2-benzothiazole core would depend on the choice of catalyst, ligand, base, and solvent. The electron-deficient nature of the heterocyclic ring can facilitate the initial oxidative addition step, which is often rate-limiting in Pd-catalyzed cycles.

Table 2: Potential Cross-Coupling Reactions for Scaffold Extension

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C | 3-Aryl-5-fluoro-1,2-benzothiazoles |

| Buchwald-Hartwig | R₂NH | C-N | 3-Amino-5-fluoro-1,2-benzothiazoles |

| Sonogashira | R-C≡CH | C-C(sp) | 3-Alkynyl-5-fluoro-1,2-benzothiazoles |

| Heck | Alkene | C-C(sp²) | 3-Alkenyl-5-fluoro-1,2-benzothiazoles |

Derivatization at the Thiazole Moiety and Fused Benzene Ring

A comprehensive derivatization strategy for this compound involves modifications at both the thiazole and the fused benzene rings, leveraging the reactions discussed previously.

Derivatization of the Fused Benzene Ring: The primary route for functionalizing the benzene portion is through C–H activation, particularly the C–H borylation/cross-coupling sequence. nih.govacs.org This allows for the programmed introduction of substituents at specific positions, dictated by the inherent regioselectivity of the C–H activation step.

Derivatization of the Thiazole Moiety: The thiazole part of the molecule is primarily functionalized via reactions at the C3 position. The chlorine atom can be displaced by a variety of nucleophiles or engaged in cross-coupling reactions to introduce a wide range of functional groups. rsc.org As noted earlier, strong nucleophiles might also induce ring-opening of the thiazole moiety through attack at the sulfur atom, a pathway that could be exploited for more complex transformations. rsc.org

Influence of Halogen Substituents on Reaction Pathways and Selectivity

The two halogen substituents, chlorine at C3 and fluorine at C5, exert profound and distinct influences on the reactivity and selectivity of the entire molecule.

Fluorine at C5: The fluorine atom has a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). libretexts.org Its net effect is strong deactivation of the benzene ring towards electrophilic attack. The high electronegativity of fluorine significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system, making the molecule more susceptible to nucleophilic attack. mdpi.com Furthermore, the presence of fluorine can influence the regioselectivity of reactions like C–H activation, often directing metalation away from its immediate vicinity. The introduction of fluorine is a common strategy in medicinal chemistry, as it can dramatically alter a molecule's biological profile due to changes in lipophilicity, metabolic stability, and binding interactions. psu.edu

Together, the C3-chloro and C5-fluoro substituents create a highly electron-poor system. This electronic profile renders the molecule largely inert to electrophilic substitution but highly activated for a range of nucleophilic and organometallic reactions. The selectivity of these reactions is a delicate interplay between the electronic directing effects of the halogens and the inherent reactivity patterns of the 1,2-benzothiazole core.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 5 Fluoro 1,2 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No experimental Nuclear Magnetic Resonance (NMR) data for 3-Chloro-5-fluoro-1,2-benzothiazole has been found in the searched literature. A detailed analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra is therefore not possible at this time.

¹H NMR and ¹³C NMR Spectral Analysis

Specific chemical shifts and coupling constants for the protons and carbons of this compound are not available.

¹⁹F NMR for Fluorine Position and Environment

The ¹⁹F NMR spectrum, which would be crucial for confirming the position and electronic environment of the fluorine atom on the benzothiazole (B30560) ring, is not publicly documented.

Vibrational Spectroscopy for Functional Group Identification

A detailed vibrational analysis based on experimental data is not feasible due to the absence of published spectra.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for this compound, which would identify its characteristic vibrational modes and functional groups, could be located.

FT-Raman Spectroscopy

Similarly, no FT-Raman spectrum for this compound has been found, which would provide complementary vibrational information.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While experimental mass spectrometry data is unavailable, predicted data for this compound exists. Public databases provide theoretical values for various adducts of the molecule. uni.lu For instance, the predicted monoisotopic mass is 186.96588 Da. uni.lu The predicted m/z value for the protonated molecule [M+H]⁺ is 187.97316. uni.lu It is important to note that these are computationally derived predictions and have not been experimentally verified in published literature.

X-ray Crystallography for Three-Dimensional Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of related benzothiazole structures allows for a well-founded prediction of its key structural features. iucr.orgiucr.orgnih.gov The benzothiazole core is expected to be nearly planar, with the fused benzene (B151609) and thiazole (B1198619) rings exhibiting a high degree of planarity. iucr.org The chlorine atom at the 3-position and the fluorine atom at the 5-position will have precisely determined bond distances and angles relative to the heterocyclic ring. The crystal packing is anticipated to be influenced by weak intermolecular interactions, such as C—H⋯N or C—H⋯F hydrogen bonds, which are common in halogenated heterocyclic compounds.

A hypothetical table of crystallographic data, based on known benzothiazole derivatives, is presented below to illustrate the type of information obtained from such an analysis. researchgate.netscirp.orgmdpi.com

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.9 |

| c (Å) | 14.2 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 685 |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, one can identify the presence of chromophores and understand the electronic structure of the compound. For this compound, the benzothiazole ring system constitutes the primary chromophore.

The UV-Vis spectrum of benzothiazole and its derivatives typically exhibits multiple absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.netresearchgate.netnist.gov The introduction of substituents, such as chlorine and fluorine, can induce shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These effects are attributed to the electronic influence of the substituents on the energy levels of the molecular orbitals. tandfonline.comnih.gov The chlorine atom, being a deactivating but ortho-, para-directing group, and the fluorine atom, with its high electronegativity, are expected to modulate the electronic properties of the benzothiazole system.

The electronic transitions for this compound are predicted to occur in the UV region, with the exact positions of the absorption maxima being dependent on the solvent used due to solvatochromic effects. researchgate.net A representative table of expected UV-Vis absorption data is provided below.

| Solvent | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Hexane | 255 | 12,000 | π → π |

| 290 | 8,000 | π → π | |

| Ethanol | 260 | 13,500 | π → π |

| 295 | 8,500 | π → π |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques for assessing its purity and for separating it from starting materials, byproducts, and other impurities.

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including heterocyclic molecules. researchgate.netresearchgate.netamericanpharmaceuticalreview.commoravek.com For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a sample is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can provide high resolution and sensitivity, allowing for the detection of even trace impurities. nih.govijpsonline.com

A table outlining a typical set of HPLC conditions for the analysis of a benzothiazole derivative is shown below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.govacs.orgucdavis.eduscispace.com Given the likely volatility of this compound, GC is a suitable method for its purity assessment. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column.

A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for structural confirmation of the analyte and any impurities. nih.gov The operating conditions, such as the temperature program of the oven, the type of column, and the carrier gas flow rate, are optimized to achieve the best separation. documentsdelivered.com

A representative set of GC conditions for the analysis of halogenated benzothiazoles is detailed in the table below.

| Parameter | Condition |

| Column | DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Computational and Theoretical Investigations of 3 Chloro 5 Fluoro 1,2 Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, rooted in quantum mechanics, allow for the precise calculation of molecular properties.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. proteobiojournal.com It is a preferred method for optimizing molecular geometries and determining the stability of compounds. proteobiojournal.commdpi.com In a typical DFT study, the initial step involves the optimization of the molecular structure to find the lowest energy conformation. proteobiojournal.com This is achieved by employing a functional, such as B3LYP, combined with a basis set, for instance, 6-311G(d,p). mdpi.comingentaconnect.com

Table 1: Illustrative Geometrical Parameters of a Substituted Benzothiazole (B30560) Derivative (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S | 1.76 | |

| C-N | 1.38 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-S-C | ||

| C-N-C | ||

| Angles in Benzene (B151609) Ring |

Note: The data in this table is representative of a generic substituted benzothiazole and is for illustrative purposes only. Actual values for 3-Chloro-5-fluoro-1,2-benzothiazole would require specific calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). proteobiojournal.com The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. proteobiojournal.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com

A smaller energy gap suggests that the molecule can be easily excited, indicating higher reactivity and lower stability. mdpi.com Conversely, a larger energy gap implies greater stability. DFT calculations are widely used to determine the energies of the HOMO and LUMO and thus the energy gap. For a series of benzothiazole derivatives, it was observed that the substitution pattern significantly influences the HOMO-LUMO gap. mdpi.com For instance, the presence of electron-withdrawing groups like trifluoromethyl (CF3) was found to decrease the energy gap, thereby increasing the reactivity of the molecule. mdpi.com

Table 2: Illustrative Frontier Orbital Energies and Energy Gap of a Substituted Benzothiazole (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: The data in this table is representative and intended for illustrative purposes. The actual values for this compound would depend on its specific electronic structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. proteobiojournal.com The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote neutral potential.

For benzothiazole derivatives, MEP analysis can identify the most reactive parts of the molecule. proteobiojournal.com In the case of this compound, one would expect the nitrogen and sulfur atoms, being electronegative, to be associated with regions of negative potential, while the hydrogen atoms and the regions around the halogen substituents might exhibit positive potential. This information is crucial for understanding how the molecule interacts with other chemical species.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is a key factor in understanding intramolecular and intermolecular interactions. NBO analysis can quantify the stabilization energies associated with these interactions, providing insights into the stability of the molecule.

In the context of benzothiazole derivatives, NBO analysis can elucidate the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization within the fused ring system. This information helps in understanding the aromatic character of the molecule and the influence of substituents on its electronic structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. It is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of compounds by calculating the energies and oscillator strengths of electronic transitions. mdpi.com

By applying TD-DFT, one can understand how a molecule like this compound absorbs light and what electronic transitions are responsible for its color, if any. This is important for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or other optoelectronic devices. For various benzothiazole derivatives, TD-DFT calculations have been successfully used to interpret their experimental UV-Vis spectra. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govallsubjectjournal.com These models are built by correlating molecular descriptors (numerical representations of molecular properties) with the observed activity or property.

For benzothiazole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, such as anticancer and antimicrobial effects. benthamdirect.comchula.ac.thnih.gov These studies have identified key molecular descriptors, such as lipophilicity, electronic properties, and steric parameters, that influence the biological activity of these compounds. nih.govbenthamdirect.com For example, a QSAR study on benzothiazole derivatives as p56lck inhibitors revealed the importance of subdivided surface area and partial charges in determining their inhibitory activity. benthamdirect.com Similarly, QSPR models can be developed to predict properties like solubility, boiling point, and toxicity.

While no specific QSAR or QSPR models for this compound have been reported, the methodologies are applicable. By synthesizing a series of related compounds and measuring their properties, a predictive model could be developed to guide the design of new benzothiazole derivatives with enhanced activities or desired properties.

Descriptor Selection and Statistical Model Development

Quantitative Structure-Activity Relationship (QSAR) and Group-based Quantitative Structure-Activity Relationship (GQSAR) are pivotal in modern drug discovery. researchgate.netchula.ac.th These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. The foundation of a robust QSAR/GQSAR model lies in the meticulous selection of molecular descriptors and the development of a statistically sound model.

For benzothiazole derivatives, a wide array of descriptors are calculated to quantify their structural, electronic, and physicochemical properties. researchgate.netasianpubs.org These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including molecular volume, surface area, and various radii.

Hydrophobicity Descriptors: These quantify the molecule's affinity for non-polar environments, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a key descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure, reactivity, and stability of the molecule. mdpi.com

Once the descriptors are calculated for a dataset of benzothiazole analogues with known biological activities, statistical methods are employed to develop a predictive model. Multiple Linear Regression (MLR) is a commonly used technique to generate a linear equation that relates the most significant descriptors to the biological activity. researchgate.netchula.ac.th The quality and predictive power of the developed model are assessed using various validation parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). chula.ac.th

For instance, a GQSAR study on a series of benzothiazole derivatives for anticancer activity might reveal that the presence of hydrophobic groups at a specific position (e.g., R1) enhances the activity. researchgate.netchula.ac.thchula.ac.th Such models provide valuable insights into the structural requirements for a particular biological effect and can guide the design of new, more potent derivatives of this compound.

Table 1: Examples of Molecular Descriptors Used in QSAR/GQSAR Studies of Benzothiazole Derivatives

| Descriptor Type | Example Descriptors | Description |

| Electronic | DeltaEpsilonC, XKHydrophilicArea | Related to the electronic and hydrophilic properties of molecular fragments. chula.ac.th |

| Topological | HosoyaIndex, GGI9 | Indices based on the molecular graph, reflecting branching and connectivity. asianpubs.org |

| Physicochemical | MAXDP | Represents the maximal electrotopological positive variation. asianpubs.org |

| Structural | 6 Chain Count | The number of six-membered chains in a molecular fragment. chula.ac.th |

Prediction of Chemical and Biological Activities

Based on the developed QSAR/GQSAR models and pharmacophore hypotheses, the chemical and biological activities of novel compounds like this compound can be predicted. researchgate.net Benzothiazole derivatives have been reported to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. benthamscience.comnih.govchemijournal.comresearchgate.net

Computational models can predict the potential of this compound to exhibit similar activities. For example, if a QSAR model for anticancer activity of benzothiazoles indicates that electron-withdrawing groups at certain positions are favorable, the chloro and fluoro substituents in the target molecule would be considered in the prediction. Pharmacophore modeling, another crucial computational technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding to a specific biological target. researchgate.netthaiscience.inforesearchgate.net A pharmacophore model developed for a particular enzyme inhibited by benzothiazoles can be used to screen new compounds like this compound for their potential to fit the model and exhibit inhibitory activity. researchgate.net

The prediction of various biological activities for benzothiazole derivatives has been a subject of numerous studies:

Anticancer Activity: QSAR models have been developed to predict the inhibitory activity of benzothiazole derivatives against various cancer cell lines, such as MCF-7 (breast cancer). asianpubs.org These models have highlighted the importance of specific atomic properties and topological indices in explaining the anticancer effects. asianpubs.org

Antimicrobial Activity: Benzothiazole derivatives have been investigated for their potential as antimicrobial agents. nih.gov Computational studies can help in predicting their efficacy against different bacterial and fungal strains by identifying key structural features that contribute to their antimicrobial action. nih.gov

Enzyme Inhibition: Many benzothiazole derivatives exert their biological effects by inhibiting specific enzymes. mdpi.comnih.gov Computational methods are employed to predict the inhibitory potential of new analogues against enzymes like protein kinases (e.g., p56lck, VEGFR-2, BRAF), dihydropteroate (B1496061) synthase (DHPS), and dihydroorotase. thaiscience.infonih.govmdpi.comnih.gov

Table 2: Predicted Biological Activities for Benzothiazole Derivatives Based on Computational Studies

| Predicted Activity | Target/Cell Line | Computational Method | Reference |

| Anticancer | MCF-7 Breast Cancer Cell Line | QSAR | asianpubs.org |

| Anticancer | Various Cancer Cell Lines | GQSAR | researchgate.netchula.ac.thchula.ac.th |

| p56lck Inhibition | p56lck Kinase | 3D-QSAR, Pharmacophore Modeling | researchgate.netthaiscience.info |

| Antimicrobial | E. coli Dihydroorotase | Molecular Docking | nih.gov |

| VEGFR-2/BRAF Inhibition | VEGFR-2 and BRAF Kinases | Molecular Docking | nih.gov |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a detailed understanding of how a small molecule, or ligand, interacts with a biological macromolecule, typically a protein. nih.govnih.gov These methods are invaluable in drug discovery for elucidating binding modes, predicting binding affinities, and assessing the stability of ligand-protein complexes.

Ligand-Target Protein Interaction Mechanisms

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov For this compound, docking studies would involve placing the molecule into the active site of a selected protein target and calculating the most stable binding pose. The interaction mechanisms are then analyzed, with a focus on non-covalent interactions such as:

Hydrogen Bonds: These are crucial for the specificity of ligand binding and involve interactions between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: The non-polar parts of the ligand interact favorably with hydrophobic pockets in the protein's active site.

Pi-Pi Stacking and Pi-Cation Interactions: The aromatic ring of the benzothiazole moiety can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-pi interactions with positively charged residues (e.g., lysine, arginine).

Studies on various benzothiazole derivatives have revealed their interaction mechanisms with different protein targets. For instance, in the case of E. coli dihydroorotase, benzothiazole derivatives have been shown to form hydrogen bonds with active site residues like LEU222 or ASN44, while their bulky thiazole (B1198619) and naphthalene (B1677914) rings engage in strong hydrophobic interactions. nih.gov Similarly, in the inhibition of protein kinases like VEGFR-2, benzothiazole-based inhibitors have demonstrated critical interactions within the kinase domain. nih.gov These findings suggest that this compound could potentially interact with protein targets through a combination of these forces, with the chloro and fluoro substituents influencing the electronic and hydrophobic properties of the molecule and thus its binding profile.

Conformational Analysis and Binding Affinity Prediction

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how well it can fit into the binding site of a target protein. Conformational analysis involves identifying the low-energy, stable conformations of a molecule. For a flexible molecule, multiple conformations may exist, and understanding their relative energies is important. While the benzothiazole ring system is relatively rigid, substituents can have different orientations.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its complex with a target protein over time. nih.gov These simulations provide insights into the dynamic behavior of the system, including the stability of the binding pose predicted by docking and any conformational changes that may occur upon binding. nih.gov

The binding affinity, often expressed as the binding free energy (ΔG_bind), is a quantitative measure of the strength of the interaction between a ligand and its target. Lower (more negative) binding free energies indicate stronger binding. Various computational methods, such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) or Free Energy Perturbation (FEP), can be used to predict the binding affinity. These predictions are crucial for ranking potential drug candidates and prioritizing them for experimental testing. While specific conformational analysis and binding affinity predictions for this compound are not yet available in the public domain, the methodologies are well-established and could be readily applied to this compound.

Mechanistic Research in Therapeutic Applications of 3 Chloro 5 Fluoro 1,2 Benzothiazole in Vitro Focus

Anticancer Mechanisms

Derivatives of benzothiazole (B30560) are recognized for their potent antiproliferative effects across various cancer models. nih.gov The incorporation of chloro and fluoro substituents is a key strategy in the design of novel benzothiazole-based anticancer agents. nih.gov

Investigation of In Vitro Antiproliferative Activity Against Cancer Cell Lines

The anticancer potential of fluorinated and chlorinated benzothiazole derivatives has been demonstrated through their antiproliferative activity against a panel of human cancer cell lines. Research has shown that these compounds can exhibit significant cytotoxicity at micromolar concentrations.

For instance, a dichlorophenyl-containing chlorobenzothiazole derivative demonstrated potent anticancer activity across nine different cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.60 µM to 71.8 nM. nih.gov Notably, it showed a GI50 of 7.18 x 10⁻⁸ M against the non-small cell lung cancer cell line HOP-92. nih.gov Similarly, fluorinated 2-aryl benzothiazole derivatives have been evaluated for their anti-tumor activities against breast cancer cell lines like MDA-MB-468 and MCF-7. nih.gov

A series of fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives were synthesized and screened for their cytotoxic activity against four human cancer cell lines: U937 (histiocytic lymphoma), THP-1 (acute monocytic leukemia), Colo205 (colorectal adenocarcinoma), and A549 (lung carcinoma). researchgate.net The results, presented as IC50 values (the concentration required to inhibit 50% of cell viability), highlight the promising anticancer activity of these compounds. researchgate.net

Interactive Table: In Vitro Cytotoxicity of Fluoro 1,2,3-Triazole Tagged Amino Bis(benzothiazole) Derivatives (IC50 in µM)

| Compound | U937 | THP-1 | Colo205 | A549 |

|---|---|---|---|---|

| 8a | 1.8 | 3.2 | 4.5 | 5.1 |

| 8b | 2.1 | 3.8 | 4.9 | 5.5 |

| 8c | 1.5 | 2.9 | 3.9 | 4.8 |

| 8d | 2.5 | 4.1 | 5.2 | 6.0 |

| 9a | 1.2 | 2.5 | 3.1 | 4.2 |

| 9b | 1.4 | 2.8 | 3.5 | 4.6 |

| 9c | 0.9 | 1.9 | 2.8 | 3.9 |

| 9d | 1.6 | 3.0 | 3.8 | 4.9 |

| Doxorubicin | 0.8 | 1.1 | 1.5 | 2.0 |

Data sourced from a study on novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives. researchgate.net

Furthermore, a library of phenylacetamide derivatives incorporating a benzothiazole nucleus showed marked viability reduction at low micromolar concentrations in both paraganglioma and pancreatic cancer cells. nih.gov This underscores the potential of these scaffolds in developing targeted cancer therapies. nih.gov

Elucidation of Cellular Pathway Modulation (e.g., Reactive Oxygen Species Generation, Apoptosis Induction)

A key mechanism through which benzothiazole derivatives exert their anticancer effects is by modulating cellular pathways, particularly those leading to apoptosis (programmed cell death). nih.gov A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been shown to suppress cell proliferation and induce apoptosis in colorectal tumor cells. nih.gov

The induction of apoptosis by this derivative is linked to the generation of reactive oxygen species (ROS). nih.gov Increased ROS levels can lead to a loss of mitochondrial transmembrane potential, a critical step in initiating the intrinsic pathway of apoptosis. nih.gov Bcl-2 family proteins, which are crucial regulators of this pathway, are also modulated by these compounds. nih.gov The generation of ROS is a frequent correlate with the induction of apoptosis in many cancer cells. nih.gov

In Vitro Enzyme Inhibition Studies (e.g., Thioredoxin Signaling System)

The thioredoxin (Trx) system is vital for maintaining cellular redox balance and is a key target in cancer therapy. mdpi.com Thioredoxin reductase (TrxR), an enzyme within this system, is often overexpressed in cancer cells. mdpi.com While direct studies on 3-Chloro-5-fluoro-1,2-benzothiazole are limited, the principle of TrxR inhibition by small molecules is well-established. For example, the antimicrobial agent Bronopol has been shown to inactivate TrxR both in vitro and in vivo. mdpi.com Inhibition of TrxR disrupts the regeneration of reduced thioredoxin, impairing the cell's ability to detoxify harmful reactive oxygen species and leading to oxidative stress and cell death. mdpi.com This mechanism represents a plausible avenue through which benzothiazole derivatives could exert their anticancer effects.

Antimicrobial and Antifungal Action Mechanisms

Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. semanticscholar.org The inclusion of fluorine and chlorine atoms can enhance this activity, making them promising candidates for new antimicrobial agents. nih.govresearchgate.net

In Vitro Susceptibility Testing Against Bacterial and Fungal Strains

The antimicrobial efficacy of fluoro- and chloro-substituted benzothiazoles has been evaluated against various bacterial and fungal strains using in vitro susceptibility tests, with results often reported as Minimum Inhibitory Concentration (MIC) values.

A study on N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamide derivatives showed antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/ml and 100 µg/ml. researchgate.net Another series of benzothiazole derivatives bearing an amide moiety exhibited good to moderate antibacterial activity with MIC values ranging from 3.91 to 125 µg/ml against four gram-negative and two gram-positive bacterial strains. rsc.org Specifically, a derivative with chloro and methoxy (B1213986) groups showed potent activity against S. aureus, E. coli, S. typhi, and K. pneumoniae. rsc.org

Research has also indicated that the presence of a chloro group at the 5th position of the benzothiazole ring can enhance antibacterial activity. nih.gov In one study, a derivative with this feature displayed equipotent activity to the standard drug streptomycin (B1217042) against Salmonella typhimurium and Klebsiella pneumoniae. nih.gov

Interactive Table: Antibacterial Activity of Selected Benzothiazole Derivatives (MIC in µg/ml)

| Compound | S. aureus | E. coli | S. typhi | K. pneumoniae |

|---|---|---|---|---|

| A05 (chloro-substituted) | 62.5 | 31.2 | 62.5 | 125 |

| A06 (fluoro-substituted) | 62.5 | 31.2 | 125 | 62.5 |

| A07 (chloro & methoxy) | 15.6 | 7.81 | 15.6 | 3.91 |

Data from a study on benzothiazole derivatives bearing an amide moiety. rsc.org

In terms of antifungal activity, certain heteroaryl benzothiazole derivatives have shown promising results, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values in the ranges of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively. nih.gov

Proposed Modes of Action and Target Interaction Studies (in vitro enzymatic/cellular targets)

The antimicrobial action of benzothiazole derivatives is attributed to several proposed mechanisms, including the disruption of cellular integrity and inhibition of essential enzymes.

One proposed mode of action involves the perturbation of the bacterial cell membrane. rsc.org Studies have also suggested that these compounds can have an intracellular mode of action by binding to DNA. rsc.org

Enzyme inhibition is another critical mechanism. Benzothiazole derivatives have been investigated as inhibitors of various bacterial enzymes:

MurB Inhibition : The enzyme uridine (B1682114) diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) is involved in bacterial cell wall biosynthesis. Docking studies have shown that benzothiazole derivatives can bind to the active site of the MurB enzyme. nih.gov

Dihydrofolate Reductase Inhibition : This enzyme is crucial for nucleotide synthesis. Amino-benzothiazole Schiff base analogues have shown inhibitory activity against dihydrofolate reductase. nih.gov

D-alanyl-D-alanine Ligase Inhibition : Molecular docking studies suggest that fluorobenzoylthiosemicarbazides, which are structurally related to benzothiazoles, could act as allosteric inhibitors of this essential enzyme in bacterial cell wall synthesis. nih.gov

Enzyme Inhibition Studies

The therapeutic efficacy of a compound is often intrinsically linked to its ability to modulate the activity of specific enzymes. For derivatives of the this compound scaffold, in vitro studies have begun to map their inhibitory potential against several key enzymes implicated in various disease pathologies.

In Vitro Kinetic and Binding Analyses for Specific Enzyme Targets (e.g., Aldose Reductase, Carbonic Anhydrase, N-myristoyltransferase)

While direct and specific in vitro kinetic and binding data for this compound against aldose reductase, carbonic anhydrase, and N-myristoyltransferase are not extensively available in publicly accessible research, the broader class of benzothiazole derivatives has demonstrated significant inhibitory activity against these enzymes.

Aldose Reductase: Research on related benzothiazole-based thiazolidinones has indicated their potential to inhibit aldose reductase, an enzyme implicated in diabetic complications. These studies provide a foundation for investigating whether this compound itself can act as an inhibitor. Future in vitro kinetic analyses would be crucial to determine its IC₅₀ and Ki values, thereby quantifying its potency and affinity for aldose reductase.

Carbonic Anhydrase: The benzothiazole scaffold is a known pharmacophore for carbonic anhydrase (CA) inhibitors. Various substituted benzothiazole-sulfonamides have been synthesized and shown to inhibit different isoforms of human carbonic anhydrase (hCA). For instance, studies on other chlorinated and fluorinated benzothiazole derivatives have revealed inhibitory activity, suggesting that this compound could also interact with the zinc ion in the active site of CA isoforms. Detailed binding analyses, such as X-ray crystallography or isothermal titration calorimetry, would be necessary to confirm this interaction and determine the binding mode and affinity.

N-myristoyltransferase: N-myristoyltransferase (NMT) has emerged as a promising drug target, particularly in the context of fungal and parasitic infections. Studies have identified that molecules incorporating a benzothiazole core can inhibit NMT from Plasmodium falciparum (PfNMT) with IC₅₀ values in the micromolar range. nih.gov This suggests that the 1,2-benzothiazole moiety could serve as a scaffold for the development of novel NMT inhibitors. The specific inhibitory potential of this compound against NMT remains to be elucidated through dedicated in vitro assays.

Structure-Activity Relationship (SAR) Studies for Pharmacophore Elucidation

The systematic investigation of how chemical structure influences biological activity is fundamental to medicinal chemistry. For the this compound scaffold, while comprehensive SAR studies are still emerging, preliminary insights can be drawn from related benzothiazole derivatives.

The key structural features of this compound that are likely to be critical for its biological activity include:

The 1,2-Benzothiazole Core: This bicyclic system forms the fundamental scaffold and is essential for interacting with the target enzyme's binding pocket.

The Chlorine Atom at Position 3: The electronegativity and size of the chlorine atom can significantly influence the electronic distribution of the ring system and may be involved in key halogen bonding interactions with the enzyme.

The Fluorine Atom at Position 5: The introduction of a fluorine atom can modulate the compound's lipophilicity, metabolic stability, and binding affinity. Its position on the benzene (B151609) ring is critical for specific interactions within the binding site.

Applications of 3 Chloro 5 Fluoro 1,2 Benzothiazole in Advanced Materials Science

Optoelectronic Properties

The optoelectronic behavior of materials derived from 3-Chloro-5-fluoro-1,2-benzothiazole is a key area of investigation. The inherent characteristics of the benzothiazole (B30560) unit, combined with the electron-withdrawing nature of the chlorine and fluorine atoms, give rise to intriguing photophysical phenomena.

Aggregation-Induced Emission (AIE) Characteristics

Derivatives of benzothiazole are known to exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. mdpi.com This effect is generally attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. mdpi.commdpi.com

While specific quantitative data on the AIE characteristics of materials solely based on this compound are not extensively detailed in the available literature, the general principles of AIE in benzothiazole systems suggest its potential. The planar structure of the benzothiazole core can facilitate π-π stacking and the formation of aggregates. The restriction of intramolecular rotation within these aggregates can lead to a significant enhancement of the fluorescence quantum yield. mdpi.com For instance, other benzothiazole derivatives have shown the ability to form aggregates that exhibit strong AIE behavior, a property that is highly valuable for applications such as bio-imaging and organic light-emitting diodes (OLEDs). nih.gov

Mechanofluorochromic (MFC) Behavior

Mechanofluorochromic (MFC) materials exhibit changes in their fluorescence color in response to external mechanical stimuli such as grinding, shearing, or pressing. This property is often associated with alterations in the molecular packing and intermolecular interactions within the solid state. While research on the MFC behavior of a range of fluorinated benzothiazole compounds is ongoing, specific studies detailing the MFC properties of this compound are not yet prevalent. However, the potential for such behavior exists, given that changes in the crystalline-to-amorphous state or different polymorphic forms upon mechanical stress can significantly impact the fluorescence emission of organic luminophores.

Organic Electronics and Devices

The semiconducting properties of benzothiazole-containing molecules make them attractive for use in organic electronic devices. The introduction of fluorine and chlorine atoms in this compound can modulate the electronic energy levels (HOMO and LUMO) of the resulting materials, which is a critical factor for their performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

Applications in Organic Field-Effect Transistors (OFETs)

Benzothiadiazole (a related heterocyclic structure) is a well-known electron-accepting unit used in the design of high-performance organic semiconductors for OFETs. The incorporation of fluorine atoms into the backbone of conjugated polymers containing benzothiadiazole has been shown to influence their molecular orientation, crystallinity, and charge-carrier transporting characteristics. While specific OFETs fabricated using this compound as the primary semiconductor are not widely reported, the structural similarities suggest its potential as a building block for p-type or n-type organic semiconductors. The electron-withdrawing nature of the chloro and fluoro groups would likely lead to lower LUMO energy levels, which is beneficial for n-type charge transport.

Fluorescent Probes and Sensors

The benzothiazole scaffold is a common platform for the design of fluorescent chemosensors due to its favorable photophysical properties. nih.govacs.orgnih.gov These sensors can detect a variety of analytes, including metal ions and changes in pH, through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov

The incorporation of this compound into larger molecular structures could lead to the development of novel fluorescent probes. The electron-withdrawing substituents would influence the electronic properties of the sensing molecule, potentially enhancing its selectivity and sensitivity towards specific analytes. For example, benzothiazole-based probes have been successfully developed for the detection of biologically important metal ions like Zn2+, Cu2+, and Ni2+, exhibiting colorimetric and fluorescent responses. acs.org Furthermore, the development of benzothiazole-based fluorescent probes for monitoring pH changes in biological systems has also been demonstrated. nih.gov While specific probes based on this compound are yet to be extensively reported, the versatility of the benzothiazole core suggests a promising avenue for future research in this area.

No Publicly Available Research on the

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the specific applications of the chemical compound this compound in the fields of advanced materials science, including its use in chemical sensors, dyes, or other functional materials.

Searches for "this compound" primarily return information related to its synthesis, chemical properties, and its role as a potential intermediate in the synthesis of more complex molecules. There is a significant body of research on the broader family of benzothiazole derivatives, particularly concerning their biological and pharmacological activities, such as antimicrobial and anticancer properties. For instance, various studies have explored how substitutions of fluorine and chlorine on the benzothiazole ring can influence these biological effects.

However, this existing research does not extend to the specific materials science applications of this compound. There are no findings on its use in the design of chemical sensors, where it might act as a signaling or recognition unit. Similarly, there is no information on its role as a precursor or key component in the synthesis of novel dyes or other functional materials.

Therefore, it is not possible to provide an article on the "" with the requested sections on "Design and Application as Chemical Sensors" and "Development of Dyes and Functional Materials" due to the absence of scientific data on these topics.

Agrochemical and Veterinary Pharmaceutical Research Involving 3 Chloro 5 Fluoro 1,2 Benzothiazole

Herbicidal Activity and Proposed Mechanisms of Action

There is no specific information available in the public domain regarding the herbicidal activity of 3-Chloro-5-fluoro-1,2-benzothiazole or its proposed mechanisms of action. While some benzothiazole (B30560) derivatives have been investigated as potential herbicides, often targeting enzymes like protoporphyrinogen (B1215707) oxidase (PPO), dedicated research on this specific compound's efficacy and mode of action against weed species has not been identified. nih.gov

Insecticidal Properties and Target Interaction

Similarly, research detailing the insecticidal properties and target interactions of this compound is not present in the available literature. General research into benzothiazole derivatives has shown potential for insecticidal activity, for instance, by targeting enzymes crucial for insect survival such as trehalase. However, specific studies confirming such activity for this compound are absent. Patents related to insecticidal compositions sometimes list a vast number of compounds, but detailed efficacy data for each is often not provided. google.comgoogle.com

Role as Plant Growth Regulators

The role of this compound as a plant growth regulator has not been documented in the accessible scientific literature. The triazole class of compounds, which are structurally distinct from benzothiazoles, are well-known plant growth regulators that often function by inhibiting gibberellin biosynthesis. researchgate.netcabidigitallibrary.orgmdpi.comvt.edu While some benzothiadiazole derivatives have been investigated for their ability to induce plant resistance and stimulate growth, specific data for this compound is not available. mdpi.com

Fungicidal Applications

While the benzothiazole moiety is a component of some fungicidal compounds, specific research on the fungicidal applications of this compound against phytopathogenic fungi is not publicly documented. Patents for fungicidal agents often cover a broad class of chemical structures, and while benzothiazole derivatives are mentioned, specific efficacy data for this compound is not provided. google.com

Emerging Research Directions and Future Outlook for 3 Chloro 5 Fluoro 1,2 Benzothiazole

Exploration of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly methods for synthesizing 3-Chloro-5-fluoro-1,2-benzothiazole and its derivatives is a key area of ongoing research. Traditional synthetic routes for benzothiazoles often involve multi-step processes and the use of hazardous reagents. mdpi.com Modern approaches, however, are increasingly focused on the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of toxic substances.

Current research is exploring various innovative strategies to streamline the synthesis of the benzothiazole (B30560) core. These include the use of novel catalysts, such as metal-organic frameworks and enzyme-based systems, to improve reaction yields and selectivity under milder conditions. Microwave-assisted organic synthesis is another promising technique that can significantly reduce reaction times and improve energy efficiency.

While specific synthetic routes for this compound are not extensively documented in publicly available literature, general methods for benzothiazole synthesis provide a foundation for future work. A notable approach involves the reaction of 2-aminothiophenols with various electrophiles. For instance, the synthesis of related benzothiazole-carboxamide hybrids has been achieved starting from 2-amino-5-fluorobenzenethiol. Further research is needed to optimize these methods for the specific and efficient production of this compound.

Advanced Derivatization Strategies for Targeted Applications

The true potential of this compound lies in its capacity to serve as a building block for a diverse array of functionalized molecules. The presence of the reactive chloro and fluoro groups, along with the benzothiazole core, allows for a wide range of derivatization strategies to tailor the compound's properties for specific applications, particularly in medicinal chemistry.

Researchers are actively exploring the synthesis of novel derivatives with potential therapeutic activities. For example, the introduction of different substituents at various positions on the benzothiazole ring can modulate the compound's biological activity. Studies on related fluorinated and chlorinated benzothiazoles have shown promising results in the development of anticancer and antimicrobial agents. For instance, derivatives synthesized from 2-amino-5-fluorobenzothiazole (B1268510) have been investigated for their potential as anticancer agents. Similarly, the synthesis of fluorobenzothiazole sulphonamides has been explored for antibacterial applications.

These derivatization strategies often involve standard organic reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and amidation to introduce new functional groups and build more complex molecular architectures. The goal is to create a library of derivatives that can be screened for activity against a variety of biological targets.

Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of this compound derivatives is no exception. These computational tools can significantly accelerate the design and discovery process by predicting the properties and activities of novel compounds before they are synthesized in the laboratory.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key AI/ML technique used in this context. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing these relationships, researchers can identify the key structural features that are important for a desired therapeutic effect.

While specific QSAR studies on this compound are not yet available, numerous studies have successfully applied this approach to the broader class of benzothiazole derivatives. These studies have been used to design and predict the activity of benzothiazoles as H3-receptor antagonists, p56lck inhibitors for cancer therapy, and anthelmintic agents. In silico screening, another computational method, has been used to identify potential benzothiazole-based inhibitors of enzymes like trehalase, which is a target in malaria vectors. These established computational models for benzothiazoles can serve as a valuable starting point for the rational design of novel this compound derivatives with enhanced efficacy and target specificity.

Discovery and Validation of New Biological Targets and Mechanisms

A crucial aspect of the future research on this compound is the identification and validation of its biological targets and the elucidation of its mechanisms of action. While the benzothiazole scaffold is known to interact with a variety of biological molecules, the specific targets for this particular chloro-fluoro substituted derivative remain largely unexplored.

Based on studies of structurally related compounds, several potential avenues for investigation exist. For example, certain benzothiazole derivatives have been shown to act as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes. This suggests that this compound and its derivatives could be investigated as potential anticancer agents targeting PARP.

Furthermore, the antibacterial and antifungal properties observed in some benzothiazole derivatives warrant further investigation into the specific cellular pathways they disrupt in microorganisms. Understanding the mechanism of action is critical for optimizing the therapeutic potential of these compounds and for identifying potential off-target effects. Future research will likely involve a combination of computational predictions, biochemical assays, and cell-based studies to uncover the precise molecular targets of this compound and its derivatives.

Mechanistic Environmental Fate and Degradation Studies

As with any emerging chemical compound, understanding the environmental fate and potential degradation pathways of this compound is of paramount importance. The presence of halogen atoms (chlorine and fluorine) in its structure may influence its persistence and transformation in the environment.

Currently, there is a lack of specific studies on the environmental fate of this compound. However, research on the environmental behavior of other benzothiazoles can provide some initial insights. Benzothiazoles are known to be used in various industrial applications and have been detected in different environmental compartments. Their degradation can occur through biotic (microbial) and abiotic (e.g., photolysis) processes.

Future research should focus on conducting detailed studies to assess the biodegradability, potential for bioaccumulation, and toxicity of this compound and its degradation products. Understanding these aspects is crucial for ensuring the sustainable development and use of this promising class of compounds. Mechanistic studies will be essential to identify the specific degradation pathways and the factors that influence them, which will help in predicting its environmental impact and in developing strategies for its potential remediation if necessary.

Q & A

Q. What computational methods are recommended for predicting the electronic properties of 3-Chloro-5-fluoro-1,2-benzothiazole, and how do exchange-correlation functionals impact accuracy?

Density-functional theory (DFT) with gradient-corrected exchange-correlation functionals, such as the Becke three-parameter hybrid functional (B3), is widely used to model thermochemical and electronic properties. Incorporating exact-exchange terms improves accuracy, as demonstrated by an average absolute deviation of 2.4 kcal/mol for atomization energies in similar systems . For correlation energy, the Colle-Salvetti formula, adapted into density-functional formalisms, provides reliable results within a few percent error . Methodological steps include geometry optimization using B3LYP followed by single-point energy calculations with larger basis sets (e.g., 6-311++G(d,p)).

Q. What synthetic routes are documented for this compound, and what precursors are typically involved?

Synthesis often involves cyclocondensation of halogenated aromatic amines with sulfur-containing reagents. For example, (E)-2-(4-Azidostyryl)-1,3-benzothiazole derivatives are synthesized via diazotization of aminostyryl precursors under acidic conditions (HCl/MeOH) at 0°C . Key precursors include 5-(2-benzothiazole)-1,3-phenylenediamine and halogenated phenyl groups, as seen in related benzothiazole syntheses . Storage of intermediates like 2-Amino-5-chlorobenzoxazole (mp 181–184°C) requires anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for halogenated benzothiazoles, particularly regarding bond angles and non-covalent interactions?

Discrepancies often arise from intramolecular repulsions (e.g., H···H or Cl···H interactions) and torsional strain. For example, in 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, deviations in exocyclic angles (C10—C9—C3 = 113.4°) are attributed to Cl···H4 interactions (3.12 Å) . Refinement protocols should include high-resolution X-ray diffraction (0.84 Å) and DFT-based geometry optimization to validate experimental data. Crystal packing dominated by van der Waals forces further necessitates temperature-controlled crystallography to minimize thermal motion artifacts .

Q. What methodological considerations are critical when optimizing microwave-assisted synthesis of benzothiazole derivatives?

Microwave synthesis reduces reaction times (e.g., from hours to minutes) but requires precise control of dielectric heating. Key parameters include:

- Solvent selection : Polar solvents (e.g., DMF) enhance microwave absorption.

- Catalyst compatibility : Heterogeneous catalysts (e.g., silica-supported acids) prevent decomposition under high temperatures.

- Temperature gradients : Use fiber-optic probes to monitor real-time thermal profiles, avoiding localized overheating . Comparative studies under classical (reflux) vs. microwave conditions show up to 30% yield improvement for triazolothiadiazoles .

Q. What analytical techniques are recommended for detecting halogenated benzothiazoles in environmental samples, and how can researchers address low recovery rates?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for trace analysis. For example, 2-benzothiazole was detected in sludge at 2.5 µg/L using a C18 column and methanol/water gradient . To improve recovery:

- Sample pre-treatment : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

- Matrix suppression mitigation : Isotope-labeled internal standards (e.g., ¹³C-benzothiazole) correct for signal interference.

- Low-temperature storage : Preserve metabolite stability during transport (−20°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.